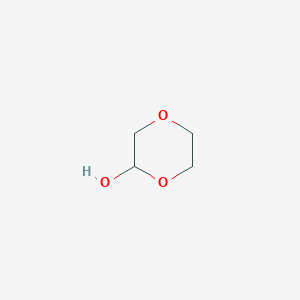

1,4-Dioxan-2-ol

Descripción general

Descripción

1,4-Dioxan-2-ol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Degradation in Water

- Photocatalytic and H2O2/UV processes are effective in degrading 1,4-dioxane in water, with the use of different catalysts like commercial P25 and lab-made magnetic photocatalysts showing varying efficiency rates (Coleman et al., 2007).

- Bioremediation is a promising approach for treating 1,4-dioxane-contaminated waters. The challenges for efficient cleanup are heightened due to its chemical properties and co-occurrence with other contaminants (Zhang, Gedalanga, & Mahendra, 2017).

Advanced Oxidation Processes

- Advanced oxidation processes, like the combination of UV light and hydrogen peroxide, are utilized for the degradation of 1,4-dioxane in dilute aqueous solutions. This method results in complete mineralization and the formation of various intermediates (Stefan & Bolton, 1998).

- Studies have shown that the kinetics of 1,4-dioxane degradation using sunlight combined with hydrogen peroxide and iron (II) are the fastest compared to other processes (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).

pH Influence on Degradation

- The efficiency of advanced oxidation processes for 1,4-dioxane degradation is significantly affected by the pH, with neutral pH conditions being most effective (Vescovi, Coleman, & Amal, 2010).

Molecular Interactions and Structure

- Studies on molecular interactions in mixtures containing 1,4-dioxane and alkanols have been conducted to understand the state and interaction of components in pure and mixture states (Sharma & Kumar, 2005).

Microbial Degradation

- Microbially driven Fenton reactions can degrade 1,4-dioxane effectively in surface water and groundwater. This method utilizes bacteria to generate hydroxyl radicals, providing a foundation for alternative in situ remediation technologies (Sekar & DiChristina, 2014).

Combined Technologies for Removal

- Combining non-thermal plasma with biodegradation can effectively remove 1,4-dioxane from water. This method suggests a synergistic approach for water treatment, with plasma converting 1,4-dioxane into organic products, followed by further degradation in a biological reactor (Xiong et al., 2019).

Role in Hydrated Metal Halides

- 1,4-dioxan plays a role in the formation of solid adducts with hydrated metal halides, where it forms hydrogen-bond networks with water molecules coordinated to metal atoms (Barnes & Weakley, 1976).

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-dioxan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-3-6-1-2-7-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQWXOKSUCPOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337353 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22347-47-3 | |

| Record name | 1,4-Dioxan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

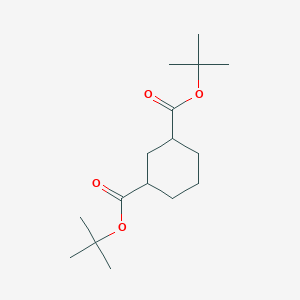

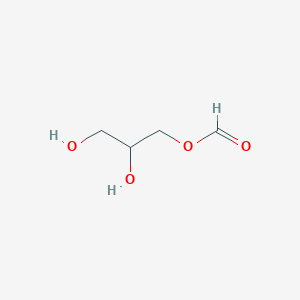

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

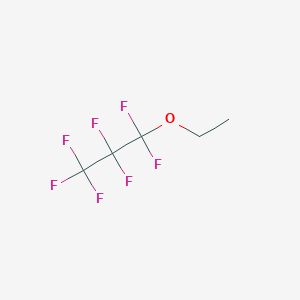

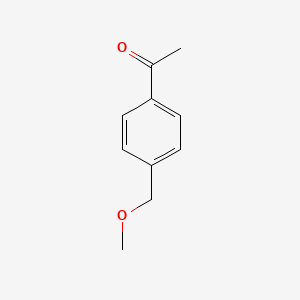

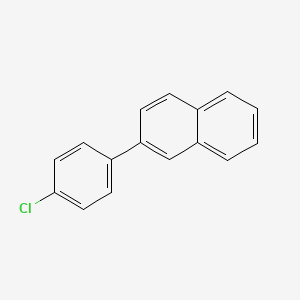

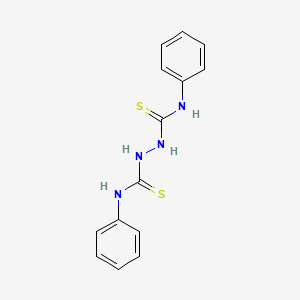

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-4-azaspiro[5.6]dodecane](/img/structure/B3049793.png)

![(3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3049799.png)